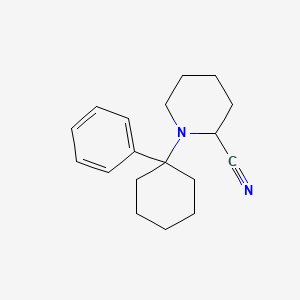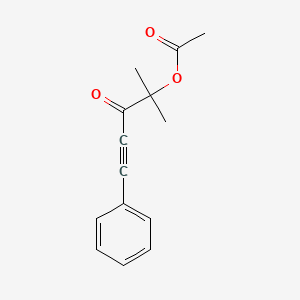
L-Norvaline, 5-(phosphonooxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Norvaline, 5-(phosphonooxy)-: is a derivative of the amino acid L-norvaline It is characterized by the presence of a phosphonooxy group attached to the fifth carbon of the norvaline molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-norvaline typically involves the use of valeric acid as the starting material. The process includes acyl chlorination and α-position bromination to produce α-brominevaleryl chloride. This intermediate undergoes ammoniation and resolution to yield L-norvaline . The phosphonooxy group can be introduced through phosphorylation reactions under specific conditions.
Industrial Production Methods: Industrial production of L-norvaline and its derivatives often relies on chemical synthesis methods due to their efficiency and scalability. The Strecker synthesis, which involves the use of cyanide, is a conventional method for producing L-norvaline . alternative methods that avoid the use of toxic reagents are being explored to improve safety and yield.
Análisis De Reacciones Químicas
Types of Reactions: L-Norvaline, 5-(phosphonooxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phosphonooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halides or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: L-Norvaline, 5-(phosphonooxy)- is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, L-norvaline derivatives are studied for their role in metabolic pathways. They are used to investigate the regulation of amino acid metabolism and the effects of specific inhibitors on enzymatic activity .
Medicine: L-Norvaline, 5-(phosphonooxy)- has shown promise as a therapeutic agent. It has been studied for its potential neuroprotective effects in models of Alzheimer’s disease. The compound’s ability to inhibit arginase and modulate metabolic pathways makes it a candidate for treating neurodegenerative disorders .
Industry: In the industrial sector, L-norvaline derivatives are used in the production of pharmaceuticals and agrochemicals. Their unique chemical properties make them valuable intermediates in the synthesis of various products.
Mecanismo De Acción
L-Norvaline, 5-(phosphonooxy)- exerts its effects primarily through the inhibition of arginase, an enzyme involved in the urea cycle. By inhibiting arginase, the compound modulates the levels of L-arginine and other metabolites, which can impact various biological pathways. This inhibition has been shown to reduce inflammation and oxidative stress, contributing to its neuroprotective effects .
Comparación Con Compuestos Similares
L-Valine: An isomer of L-norvaline, commonly found in proteins.
L-Leucine: Another branched-chain amino acid with similar metabolic functions.
L-Isoleucine: Shares structural similarities and metabolic roles with L-norvaline.
Uniqueness: L-Norvaline, 5-(phosphonooxy)- is unique due to the presence of the phosphonooxy group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
83646-63-3 |
|---|---|
Fórmula molecular |
C5H12NO6P |
Peso molecular |
213.13 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-phosphonooxypentanoic acid |
InChI |
InChI=1S/C5H12NO6P/c6-4(5(7)8)2-1-3-12-13(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/t4-/m0/s1 |
Clave InChI |
ANNFZPDDNFUKRM-BYPYZUCNSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)O)N)COP(=O)(O)O |
SMILES canónico |
C(CC(C(=O)O)N)COP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



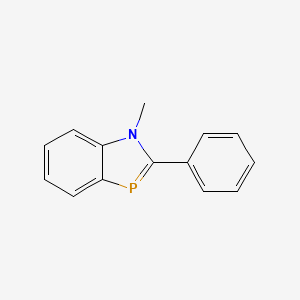

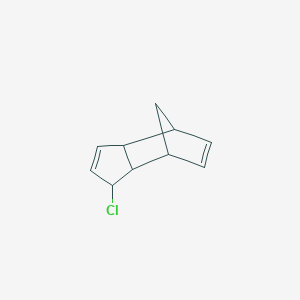
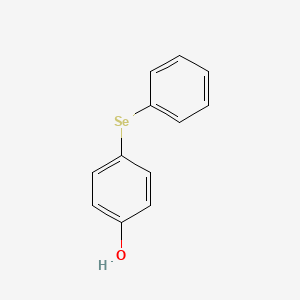
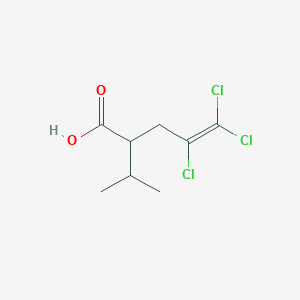
silane](/img/structure/B14413000.png)
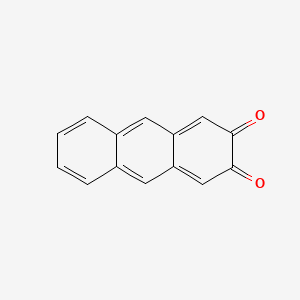

![3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14413017.png)

![2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B14413038.png)
